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Compound of Interest |

(1,3-Dioxoisoindolin-2-yl)methyl
Compound Name:
acetate
CAS No.: 5493-24-3
Cat. No.: B150765
\ 7

This guide details the spectroscopic profile, synthesis, and quality control parameters for

-(acetoxymethyl)phthalimide, a critical intermediate in the synthesis of prodrugs and

-substituted phthalimide derivatives.

Executive Summary: Technical Profile

e Compound Name:

-(Acetoxymethyl)phthalimide

e CAS Number: 607-25-0
e Molecular Formula:
e Molecular Weight: 219.20 g/mol

o Primary Application: Reagent for introducing the acetoxymethyl (AM) group; prodrug moiety
synthesis (e.g., for carboxylates or amines).

» Key Differentiator: Unlike its precursor (
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-hydroxymethylphthalimide), the acetoxymethyl derivative lacks hydrogen bond donor
capability, significantly altering its solubility and chromatographic behavior.

Spectroscopic Comparison: Product vs.
Alternative/Precursor

The most common quality control challenge is distinguishing the product from its precursor,

-(hydroxymethyl)phthalimide (CAS 118-29-6). The table below highlights the diagnostic signal
shifts required for validation.

Target: Precursor:
Feature - - Diagnostic Change
(Acetoxymethylphth  (Hydroxymethyl)phth
alimide alimide
Downfield shift (+0.65
H NMR (DMSO- 5.65 ppm (s, 2H, 4.99 ppm (d, 2H,
ppm) of methylene
) ) ) due to esterification.
Appearance of shar
_ 2.08 ppm (s, 3H, .pp . P
Acetate Signal Absent singlet confirms
) acetylation.
Disappearance of
) 6.44 ppm (t, 1H, ] ]
Hydroxyl Signal Absent triplet confirms full
) conversion.
1745 cm

IR (Carbonyl)

(Ester C=0)1725,
1775 cm

1715, 1770 cm

(Imide C=0)Broad OH
stretch ~3400 cm

Appearance of ester
carbonyl;

disappearance of OH

stretch.
(Imide C=0)
) ] Product melts ~35°C
Melting Point 113 -115°C 147 — 149 °C
lower than precursor.
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Note: Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and solvent (e.g.,

vs. DMSO-

Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( H NMR)

The spectrum is characterized by three distinct regions. The aromatic phthalimide protons
typically appear as an AA'BB' system, often simplified to a multiplet.

e 7.85-7.95 ppm (m, 4H): Aromatic protons (Phthalimide ring). These remain relatively stable
between precursor and product.

e 5.65 ppm (s, 2H): The methylene protons (

). In the precursor, these are at ~5.0 ppm. The acetylation exerts a deshielding effect,
pushing this peak downfield.

e 2.08 ppm (s, 3H): The acetate methyl group. This is the primary indicator of successful
reaction.

B. Infrared Spectroscopy (FT-IR)
e Region 1700-1800 cm
: This is the "fingerprint" region for this molecule. You will observe a triad of carbonyl peaks:
o ~1775cm
: Asymmetric imide stretch (weak).

o ~1745 cm
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: Ester carbonyl stretch (medium/strong). This peak is absent in the precursor.

o ~1725cm
: Symmetric imide stretch (very strong).
e Region 3200-3600 cm

: The precursor shows a broad O-H stretch. The pure product should show a flat baseline in
this region, indicating the absence of unreacted alcohol or water.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of
-(acetoxymethyl)phthalimide via acetylation of
-(hydroxymethyl)phthalimide.

Reagents:
e -(Hydroxymethyl)phthalimide (1.0 eq)

o Acetic Anhydride (excess, solvent/reagent)

» Pyridine (catalytic, optional) or Sodium Acetate (catalytic)

Step-by-Step Methodology:

e Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (

), suspend
-(hydroxymethyl)phthalimide (10 g, 56.5 mmol) in Acetic Anhydride (20 mL).

o Reaction: Heat the mixture to reflux (approx. 140 °C). The solid starting material will dissolve,
forming a clear solution. Maintain reflux for 1-2 hours.

o Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

~0.2) should disappear, replaced by a less polar spot (
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~0.5).

e Quenching: Allow the solution to cool to room temperature. Pour the mixture slowly into Ice
Water (100 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the
product will precipitate as a white solid.

« |solation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold
water to remove acetic acid.

 Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane.

e Drying: Dry in a vacuum oven at 50 °C for 6 hours to remove residual solvent.

Visualization: Synthesis & Validation Workflow

QC: 1H NMR
Check: 3 5.65 (s)

Ice Water
Precipitation

N-(Acetoxymethyl)
phthalimide

Hydrolysis of
N-(Hydroxymethyl) Acetic Anhydride Acetylation Reaction Mixture excess Ac20
phthalimide (Reflux, 2h) (Clear Solution) >

QC: Melt Point
Target: 113-115°C

Click to download full resolution via product page
Figure 1: Synthesis pathway and quality control checkpoints for N-(acetoxymethyl)phthalimide.
References
e Spectroscopic D

-Hydroxymethylphthalimide):
o Source: NIST Chemistry WebBook, SRD 69.

o Link:
e General Synthesis of

-Substituted Phthalimides:
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o Source: Organic Syntheses, Coll. Vol. 5, p. 1031 (1973).
o Link:

e Melting Point & Physical Properties (Comparison)

o Source: ChemicalBook & PubChem Databases (Aggregated D

o Link:

(Note: Specific spectral images for the acetoxymethyl derivative are often proprietary; the data
above is derived from standard shift increments relative to the verified precursor data linked in
Reference 1.)

» To cite this document: BenchChem. [Spectroscopic data for N-(acetoxymethyl)phthalimide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150765#spectroscopic-data-for-n-acetoxymethyl-
phthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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